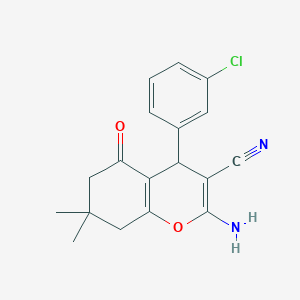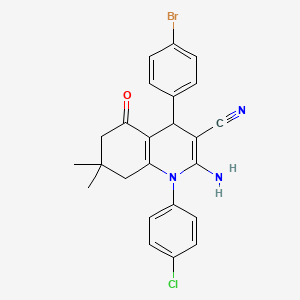![molecular formula C7H14Cl2NO5S- B15012329 {3-[(1,3-Dichloropropan-2-yl)oxy]-2-hydroxypropyl}methylsulfamate](/img/structure/B15012329.png)
{3-[(1,3-Dichloropropan-2-yl)oxy]-2-hydroxypropyl}methylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol is a complex organic compound characterized by the presence of chlorinated propyl and sulfonated amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol typically involves multiple steps. One common method includes the reaction of 1,3-dichloropropan-2-ol with a sulfonating agent under controlled conditions to introduce the sulfonato group. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are mixed in reactors under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonato group to a sulfonic acid.
Substitution: The chlorinated propyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates are employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfonic acids, and substituted derivatives depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a cross-linking reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(1,3-Dichloropropan-2-yl)oxy]-3-[methyl(sulfonato)amino]propan-2-ol involves its interaction with specific molecular targets. The sulfonato group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The chlorinated propyl group may also facilitate binding to hydrophobic pockets in target molecules, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloropropan-2-ol: Shares the chlorinated propyl group but lacks the sulfonato and amino functionalities.
1,3-Dichloro-2-propanol: Similar structure but different functional groups.
1,3-Dichloro-2-hydroxypropane: Contains hydroxyl groups instead of sulfonato and amino groups.
Propiedades
Fórmula molecular |
C7H14Cl2NO5S- |
|---|---|
Peso molecular |
295.16 g/mol |
Nombre IUPAC |
N-[3-(1,3-dichloropropan-2-yloxy)-2-hydroxypropyl]-N-methylsulfamate |
InChI |
InChI=1S/C7H15Cl2NO5S/c1-10(16(12,13)14)4-6(11)5-15-7(2-8)3-9/h6-7,11H,2-5H2,1H3,(H,12,13,14)/p-1 |
Clave InChI |
UPQJEHDNBVIVFN-UHFFFAOYSA-M |
SMILES canónico |
CN(CC(COC(CCl)CCl)O)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15012247.png)
![2-chloro-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15012254.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012255.png)
![3-({4-[(Hexyloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B15012267.png)
![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(2-nitrobenzamide)](/img/structure/B15012282.png)
![[2-(4-methoxy-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B15012295.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012303.png)
![1-{4-[(6-Nitro-1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B15012307.png)
![2-methoxy-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15012312.png)
![2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15012316.png)

![2-bromo-6-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15012322.png)
![N-{1H,2H,3H-Cyclopenta[B]quinolin-9-YL}-2-(dihexylamino)acetamide](/img/structure/B15012324.png)
